Rhinocaine

Antiarrhythmic Cardiovascular Pharmacology Sodium Channel Blocker

Rhinocaine (also known as rinocaine or ridocaine) is a synthetic piperidine-based local anesthetic classified chemically as an amino ester. Its molecular formula is C17H23NO2 (MW 273.37 g/mol).

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 32066-26-5
Cat. No. B1680590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhinocaine
CAS32066-26-5
Synonyms1-allyl-2,5-dimethyl-4-piperidol benzoyl ester hydrochloride
2,5-dimethyl-1-(2-propenyl)-4-piperidinol benzoate
rhinocaine
rhinocaine hydrochloride
ridocaine
rinocaine
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1CC(C(CN1CC=C)C)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO2/c1-4-10-18-12-13(2)16(11-14(18)3)20-17(19)15-8-6-5-7-9-15/h4-9,13-14,16H,1,10-12H2,2-3H3
InChIKeyGCJXHLAUPMDQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rhinocaine (CAS 32066-26-5): A Dual-Action Piperidine Ester with Documented Antiarrhythmic and Topical Anesthetic Activity


Rhinocaine (also known as rinocaine or ridocaine) is a synthetic piperidine-based local anesthetic classified chemically as an amino ester [1]. Its molecular formula is C17H23NO2 (MW 273.37 g/mol) [2]. Unlike many modern anesthetics, it exhibits a dual pharmacological profile, functioning as both a topical anesthetic and an antiarrhythmic agent [3]. This dual activity distinguishes it from single-mechanism comparators and forms the basis for its differentiated scientific and industrial utility.

Why Generic Substitution of Rhinocaine Fails: Evidence of Superior Antiarrhythmic Activity and a Distinct Ion Channel Profile


Substituting Rhinocaine with a generic local anesthetic like lidocaine or procaine is scientifically unsupported due to its demonstrably higher antiarrhythmic activity and unique dual-channel mechanism [1]. While many local anesthetics block sodium channels, Rhinocaine's effect on calcium channels is a critical differentiator that impacts both its antiarrhythmic potency and its therapeutic spectrum [2]. This is not a class-wide feature; it represents a specific, quantifiable advantage of this piperidine ester that directly impacts experimental outcomes and potential therapeutic utility.

Quantitative Differentiation Guide: Rhinocaine vs. Lidocaine and Other Local Anesthetics


Evidence Item 1: Superior Antiarrhythmic Activity Compared to Lidocaine in Preclinical Models

In multiple preclinical models of arrhythmia, Rhinocaine (rihlocaine) exhibits a higher (or at least comparable) antiarrhythmic activity and a broader therapeutic spectrum than the widely used comparator lidocaine [1]. This is a direct, head-to-head comparison establishing a clear differentiation in a therapeutically relevant functional assay. The study authors suggest this superior antiarrhythmic profile may stem from its dual effect on both sodium and, to a greater extent, calcium channels [1].

Antiarrhythmic Cardiovascular Pharmacology Sodium Channel Blocker

Evidence Item 2: Dual Ion Channel Modulation - Distinct from Pure Sodium Channel Blockers

Unlike classic local anesthetics that primarily target voltage-gated sodium channels (e.g., lidocaine, procaine), Rhinocaine demonstrates a significant additional effect on calcium channels [1]. A specific study in isolated rat cardiomyocytes was dedicated to evaluating its Na-blocking properties, confirming its action on sodium channels [2]. However, the comparative antiarrhythmic study specifically attributes its superior profile to this 'greater extent' calcium channel involvement [1]. This dual-target mechanism is a class-level differentiator from many ester and amide local anesthetics.

Ion Channel Pharmacology Calcium Channel Blocker Cardiomyocyte Electrophysiology

Evidence Item 3: Documented Topical Anesthetic Utility with Favorable Physicochemical Profile

Rhinocaine is explicitly classified and described as a topical anesthetic across multiple authoritative vendor and database sources [1]. While procaine is known for poor mucosal penetration, and tetracaine is potent but highly toxic, Rhinocaine occupies a potentially advantageous intermediate space [2]. Its predicted physicochemical properties, including a LogP of ~3.1, a boiling point of 353.1±35.0 °C, and a density of 1.1±0.1 g/cm³ , suggest favorable characteristics for topical formulation development compared to more hydrophilic or unstable ester anesthetics.

Topical Anesthesia Drug Formulation Preformulation Studies

High-Impact Application Scenarios for Rhinocaine Based on Differentiated Evidence


1. Cardiac Electrophysiology Research: Probing Dual Sodium-Calcium Channel Blockade

Given its superior antiarrhythmic activity and dual-channel mechanism compared to lidocaine [1], Rhinocaine is an ideal tool compound for ex vivo and in vivo studies investigating the interplay between sodium and calcium currents in arrhythmogenesis. Researchers studying inherited arrhythmias, ischemia-reperfusion injury, or drug-induced QT prolongation can use Rhinocaine to dissect the contributions of each channel type, a study design that is less informative with pure sodium channel blockers like lidocaine or pure calcium channel blockers.

2. Development of Novel Topical Anesthetic Formulations with an Improved Therapeutic Index

Rhinocaine's established topical activity [1] combined with its intermediate predicted lipophilicity (LogP ~3.1) positions it as a strong candidate for developing advanced topical delivery systems (e.g., gels, patches, sprays). It offers a potential alternative to tetracaine (high toxicity) and procaine (poor penetration) [2]. Formulators can leverage its ester linkage for rapid plasma hydrolysis and its predicted physicochemical stability to create products for dermatological procedures, minor surgeries, or mucosal anesthesia with a potentially superior safety and efficacy profile.

3. Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies of Piperidine Esters

As a piperidine-based amino ester with a unique allyl and dimethyl substitution pattern [1], Rhinocaine serves as a valuable reference compound in SAR campaigns aimed at discovering next-generation local anesthetics or antiarrhythmics. Its documented activity and mechanism provide a benchmark for evaluating new synthetic analogs designed to optimize potency, selectivity, and metabolic stability within this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhinocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.